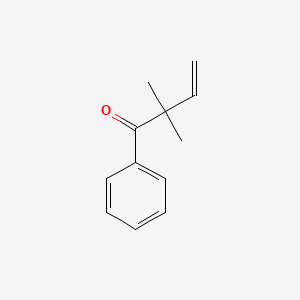

2,2-Dimethyl-1-phenyl-3-buten-1-one

Número de catálogo B8728148

Peso molecular: 174.24 g/mol

Clave InChI: YVSVBBOOERFCLA-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US05490952

Procedure details

4-Chloro-2-methyl-2-butene (2.00 mmol) was weighed into a vial and sealed with a septum. Using a freeze-pump-thaw technique, air was removed and replaced with argon. THF (4 ml) was added to the vial and then cooled to -78° C. The allyl chloride was then cannulated to the active coppersolution (8.00 mmol) at -108° C. The solution was stirred at -108° C. for 10 minutes and then warmed to -95° C. Benzoyl chloride (8.80 mmol) and decane (2.00 mmol) were admixed with 4 ml of THF in a vial, cooled to -78° C. and then cannulated to the organocopper solution at -95° C. The reaction mixture was allowed to warm to -78° C. and stirred for 30 minutes. The solution was then quenched with saturated NH4Cl(aq), extracted with ether (3×20 ml), washed with brine (3×50 ml), and the organic layer dried over MgSO4. Flash silica gel chromatography using hexanes afforded 2,2-dimethyl-1-phenyl-3-butene-1-one (1.12 mmol), for a 56% yield: IR (neat) 3085, 3059, 2975, 2934, 2872, 1679, 1635, 1597, 1578, 1466, 1412, 1380, 1363, 1259, 1173, 1157, 1001, 971, 918, 796,719,694, 667. 1H NMR (300 MHz) 7.85-7.89 (m, 2H), 7.32-7.46 (m, 3H), 6.11-6.26 (dd, J1 =17.52 Hz, J2 =10.63 Hz, 1H), 5.17-5.27 (m, 2H), 1.39 (s, 6H). 13C NMR (300 MHz) 204.5, 143.8, 137.1, 131.5, 129.1, 127.8, 113.9, 50.1, 25.9.

[Compound]

Name

organocopper

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Yield

56%

Identifiers

|

REACTION_CXSMILES

|

Cl[CH2:2][CH:3]=[C:4]([CH3:6])[CH3:5].[C:7](Cl)(=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.CCCCCCCCCC>C1COCC1>[CH3:5][C:4]([CH3:6])([CH:3]=[CH2:2])[C:7]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 mmol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC=C(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

8.8 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

2 mmol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCC

|

Step Four

[Compound]

|

Name

|

organocopper

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-78 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution was stirred at -108° C. for 10 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sealed with a septum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

THF (4 ml) was added to the vial and

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was then cannulated to the active coppersolution (8.00 mmol) at -108° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed to -95° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to -78° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to -78° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution was then quenched with saturated NH4Cl(aq)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether (3×20 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with brine (3×50 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the organic layer dried over MgSO4

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C(=O)C1=CC=CC=C1)(C=C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 1.12 mmol | |

| YIELD: PERCENTYIELD | 56% | |

| YIELD: CALCULATEDPERCENTYIELD | 56% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |